molecular formula C42H53NO15 B1211687 Aclucinomycin A CAS No. 79617-46-2

Aclucinomycin A

カタログ番号: B1211687
CAS番号: 79617-46-2
分子量: 811.9 g/mol
InChIキー: USZYSDMBJDPRIF-XCKHQVGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aclucinomycin A is a member of the actinomycin family of antibiotics, which are known for their potent antibacterial and anticancer properties. This compound is produced by certain strains of the bacterium Streptomyces. This compound is characterized by its unique structure, which includes a phenoxazine core and cyclic peptides. It has been studied extensively for its ability to inhibit the growth of various cancer cells and bacteria.

準備方法

Synthetic Routes and Reaction Conditions: Aclucinomycin A is typically isolated from the fermentation broth of Streptomyces species. The production process involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the compound using techniques such as solvent extraction, chromatography, and crystallization. The specific conditions for fermentation, including temperature, pH, and nutrient composition, are optimized to maximize yield.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Streptomyces cultures are grown in bioreactors under controlled conditions to ensure consistent production. The fermentation broth is then processed to extract and purify this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the final product.

化学反応の分析

Polyketide Backbone Assembly

ACM-A is synthesized via a type II polyketide synthase (PKS) system using propionyl-CoA as the starter unit and nine malonyl-CoA molecules as extenders. Key steps include:

  • Chain elongation : Malonyl-CoA units are iteratively added by a minimal PKS (AknE2, AknD, AknF) to form a linear polyketide intermediate .

  • Cyclization : The linear chain undergoes three cyclization steps catalyzed by AknW and AknH , forming the tetracyclic aglycone aklavinone .

  • Reduction and aromatization : NADPH-dependent reductase AknA and aromatase AknE1 convert intermediates into 12-deoxyaklanoate , which is oxidized by monooxygenase AknX to yield aklanonate .

Key Enzymes in Polyketide Assembly

EnzymeFunctionSubstrate/Product
AknE2Chain elongation (ketosynthase)Malonyl-CoA → Polyketide chain
AknWCyclization (second and third rings)Linear intermediate → 12-deoxyalkalonic acid
AknHAldol condensation (fourth ring)Aklanonate → Aklaviketone
AknUReduction (7-oxo to hydroxyl)Aklaviketone → Aklavinone

Glycosylation and Sugar Modification

The aglycone aklavinone is decorated with three deoxysugars:

  • L-rhodosamine (first sugar) and 2-deoxy-L-fucose (second sugar) are attached by glycosyltransferase AknS , activated by AknT .

  • Rhodinose (third sugar) is added by AknK , an L-2-deoxyfucosyltransferase .

Oxidative Modifications by Aclacinomycin Oxidoreductase (AknOx)

AknOx, a bifunctional flavoenzyme, catalyzes the final two oxidation steps in ACM-A biosynthesis :

  • First reaction : Oxidation of rhodinose (terminal sugar) to cinerulose A (C4 hydroxyl → keto group).

    • Mechanism : Tyr-450 abstracts a proton, enabling hydride transfer to FAD.

  • Second reaction : Desaturation of cinerulose A to L-aculose (C2–C3 double bond formation).

    • Mechanism : Tyr-378 acts as a catalytic base, abstracting a proton from C3 for hydride transfer .

AknOx Catalytic Features

FeatureDetail
CofactorBicovalently bound FAD (8α-Nδ1-histidyl, 6-S-cysteinyl)
Oxygen dependenceMolecular oxygen reoxidizes FAD, producing H₂O₂
Structural motifMember of the p-cresol methylhydroxylase (PCMH) superfamily

Biochemical Interactions

ACM-A stabilizes topoisomerase I covalent complexes , inhibiting DNA relegation (IC₅₀ ~1 μM) . Unlike camptothecin, ACM-A also inhibits topoisomerase II, making it a dual-targeting agent .

科学的研究の応用

Aclucinomycin A has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of antibiotic action and resistance.

    Biology: Employed in research to understand the interactions between antibiotics and bacterial cells.

    Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of solid tumors and hematological malignancies.

    Industry: Utilized in the development of new antibiotics and as a reference standard in quality control processes.

作用機序

Aclucinomycin A exerts its effects by binding to DNA and inhibiting RNA synthesis. This binding interferes with the transcription process, preventing the production of essential proteins and ultimately leading to cell death. The compound specifically targets the DNA of rapidly dividing cells, making it effective against cancer cells and certain bacteria. The phenoxazine core intercalates into the DNA helix, while the cyclic peptides stabilize the complex, enhancing its inhibitory effects.

類似化合物との比較

    Actinomycin D: Another member of the actinomycin family, known for its use in cancer chemotherapy.

    Actinomycin X2: A structurally similar compound with potent antibacterial activity.

    Actinomycin V: Known for its effectiveness against drug-resistant bacteria.

Uniqueness of Aclucinomycin A: this compound is unique due to its specific structure and the presence of distinct functional groups that confer unique biological activities. Compared to other actinomycins, this compound has shown a broader spectrum of activity and higher potency in certain applications, making it a valuable compound for research and therapeutic use.

生物活性

Aclacinomycin A primarily functions as an inhibitor of topoisomerases I and II , enzymes crucial for DNA replication and transcription. By interfering with these enzymes, ACM induces DNA damage, leading to apoptosis in cancer cells. The compound has demonstrated significant cytotoxicity across various cancer cell lines:

  • IC50 Values :
    • A549 (lung cancer): 0.27 μM
    • HepG2 (liver cancer): 0.32 μM
    • MCF-7 (breast cancer): 0.62 μM .

In addition to inducing apoptosis, ACM activates caspases (specifically caspase-3 and caspase-8), which are pivotal in the apoptotic pathway. Prolonged exposure can lead to necrosis, indicating a dose-dependent response to treatment duration .

Phase I Trials

A Phase I clinical trial assessed the safety and pharmacokinetics of ACL administered via a 15-minute intravenous infusion in patients with advanced solid tumors. The trial included 20 participants and evaluated four dosage levels ranging from 40 to 100 mg/m² . Key findings include:

  • Toxicity : Myelotoxicity was dose-limiting at doses of 85 mg/m² and above. Other reported toxicities included moderate to severe nausea and vomiting, with no significant cardiac or renal toxicities observed .
  • Response Rates : Two partial responses were noted among participants, demonstrating potential efficacy .

Comparison with Other Anthracyclines

Compared to traditional anthracyclines like doxorubicin, ACM exhibits reduced cardiotoxicity and alopecia, making it a favorable option for patients requiring chemotherapy .

Biological Activity in Cancer Models

Recent studies have explored the biological activity of ACM derivatives, such as N-benzyl-aclacinomycin A and N-allyl-aclacinomycin A, which inhibit farnesyl transferase (FTase) activity—an essential process for the post-translational modification of proteins like H-Ras involved in cell migration. The IC50 values for these derivatives were found to be:

CompoundIC50 (μM)
N-benzyl-aclacinomycin A0.86
N-allyl-aclacinomycin A2.93

These derivatives effectively blocked EGF-induced migration of A431 cells by inhibiting H-Ras farnesylation, suggesting potential applications in preventing cancer metastasis .

Efficacy in Specific Cancers

  • Acute Myeloid Leukemia (AML) : Clinical studies indicate a complete response rate of approximately 30% in AML patients treated with ACM, highlighting its effectiveness against hematological malignancies .
  • Combination Therapy : Research has shown that combining ACM with doxorubicin enhances the cytotoxic effects against drug-resistant K562 cells by increasing intranuclear concentrations of doxorubicin without additional toxicity .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of Aclucinomycin A, and how does its chemical structure influence bioactivity?

  • Methodological Answer: To determine the mechanism, researchers should employ structural-activity relationship (SAR) studies using techniques like X-ray crystallography or NMR to resolve its 3D configuration . Bioactivity assays (e.g., enzyme inhibition, cytotoxicity screens) paired with molecular docking simulations can identify target binding sites and functional groups critical for activity. Comparative analysis with structurally analogous compounds (e.g., other anthracyclines) is essential to isolate unique structural determinants .

Q. What are the standard protocols for isolating and purifying this compound from natural sources or synthetic pathways?

  • Methodological Answer: Isolation typically involves solvent extraction followed by chromatographic techniques (HPLC, TLC) with mass spectrometry for purity validation . For synthetic routes, retrosynthetic analysis guided by known anthracycline frameworks is recommended. Researchers should document yield optimization steps, including catalyst selection and reaction kinetics, to ensure reproducibility .

Q. How do researchers validate the bioactivity of this compound in preliminary studies?

  • Methodological Answer: Initial validation requires in vitro assays (e.g., cell viability assays using IC50 calculations) and in vivo models (e.g., xenograft tumors in mice). Controls must include structurally similar inactive analogs to rule out nonspecific effects. Dose-response curves and toxicity profiling (e.g., liver/kidney function markers) are critical for establishing therapeutic windows .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported data on this compound’s efficacy across different cancer cell lines?

  • Methodological Answer: Contradictions may arise from variability in cell culture conditions or genetic heterogeneity. A meta-analysis of existing studies should be conducted to identify confounding variables (e.g., hypoxia, growth media composition) . Follow-up experiments using standardized protocols (e.g., ATCC cell lines, controlled oxygen levels) and single-cell RNA sequencing can clarify cell-line-specific resistance mechanisms .

Q. What strategies are effective for optimizing this compound’s stability and bioavailability in preclinical models?

  • Methodological Answer: Stability can be enhanced via formulation strategies such as liposomal encapsulation or PEGylation to reduce enzymatic degradation . Bioavailability studies should employ pharmacokinetic/pharmacodynamic (PK/PD) modeling, with tandem HPLC-MS to track metabolite profiles. Comparative studies using prodrug derivatives or co-administration with CYP450 inhibitors may further improve systemic exposure .

Q. How should researchers address potential off-target effects of this compound identified in transcriptomic or proteomic screens?

  • Methodological Answer: Off-target effects require multi-omics integration (RNA-seq, proteomics, ChIP-seq) to map unintended pathways. CRISPR-Cas9 knockout models of suspected off-target genes can validate causality. Computational tools like STRING or KEGG pathway analysis help contextualize findings within broader biological networks .

Q. What experimental frameworks are recommended for comparative studies between this compound and newer anthracycline derivatives?

  • Methodological Answer: Use a PICO framework:

  • P opulation: Specific cancer subtypes (e.g., triple-negative breast cancer).
  • I ntervention: this compound vs. derivatives (e.g., epirubicin).
  • C omparison: Efficacy, toxicity, and resistance profiles.
  • O utcome: Progression-free survival, apoptosis induction rates.
    Pair this with blinded, randomized in vivo trials and transcriptomic profiling to mechanistically differentiate compounds .

Q. Methodological and Reproducibility Considerations

Q. How can researchers ensure the reproducibility of this compound studies across laboratories?

  • Methodological Answer: Adopt the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Publish raw data (e.g., sequencing files, chromatograms) in repositories like Zenodo.
  • Document experimental protocols using platforms like Protocols.io .
  • Validate findings with orthogonal assays (e.g., Western blot + immunofluorescence).
    Reference established guidelines for reporting preclinical research (e.g., ARRIVE 2.0) .

Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in heterogeneous tumor models?

  • Methodological Answer: Use mixed-effects models to account for intra-tumor variability. Bayesian hierarchical modeling is advantageous for small sample sizes. Sensitivity analyses (e.g., Monte Carlo simulations) can quantify uncertainty in IC50 estimates .

Q. How should conflicting hypotheses about this compound’s role in DNA intercalation versus topoisomerase inhibition be tested?

  • Methodological Answer: Employ in vitro DNA-binding assays (e.g., ethidium displacement) alongside topoisomerase II activity assays. CRISPR-edited cell lines lacking topoisomerase II can isolate mechanistic contributions. Single-molecule imaging (e.g., atomic force microscopy) provides direct evidence of DNA interaction modes .

Q. Ethical and Literature Review Guidelines

Q. How to conduct a systematic review of this compound’s therapeutic potential while mitigating publication bias?

  • Methodological Answer: Follow PRISMA guidelines:
  • Search multiple databases (PubMed, Embase, preprint servers) with controlled vocabulary (MeSH terms: “this compound,” “anthracycline,” “antineoplastic agents”).
  • Include gray literature and negative results.
  • Assess bias via ROBINS-I tool and perform meta-regression to explore heterogeneity .

Q. What ethical considerations apply when designing animal studies involving this compound?

  • Methodological Answer: Adhere to the 3Rs (Replacement, Reduction, Refinement):
  • Use computational models (e.g., QSAR) to prioritize in vivo testing.
  • Minimize cohort sizes via power analysis.
  • Implement humane endpoints (e.g., tumor volume thresholds) and analgesia protocols.
    Obtain approval from institutional animal care committees and document compliance with ARRIVE 2.0 .

特性

CAS番号

79617-46-2

分子式

C42H53NO15

分子量

811.9 g/mol

IUPAC名

methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18?,19?,20?,24?,27?,28-,29?,30?,31?,35-,39?,40?,42+/m0/s1

InChIキー

USZYSDMBJDPRIF-XCKHQVGJSA-N

SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

異性体SMILES

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

正規SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Key on ui other cas no.

57576-44-0

ピクトグラム

Acute Toxic

同義語

Aclacin
Aclacinomycin A
Aclaplastin
Aclarubicin
MA 144A1
MA-144A1
MA144A1
NSC 208734
NSC-208734
NSC208734

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Aclucinomycin A
Aclucinomycin A
Aclucinomycin A
Aclucinomycin A
Aclucinomycin A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。